Cas no 107610-92-4 (tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate)
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (4-methylpyrrolidin-3-yl)carbamate
- 3-N-BOC-AMINO-4-METHYL-PYRROLIDINE
- tert-Butyl n-(4-methylpyrrolidin-3-yl)carbamate
- (4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
- 3-(Boc-amino)-4-methylpyrrolidine
- tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate
- tert-butyl n-[trans-4-methylpyrrolidin-3-yl]carbamate
- 4532AJ
- NE13945
- SB30495
- AK167380
- 3-t-butoxycarbonylamino-4-methylpyrrolidine
- 3-(t-butoxycarbonylamino)
- Carbamic acid, (4-methyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, trans-
- Z1269185144
- trans-3-N-Boc-amino-4-methylpyrrolidine
- 3-(t-butoxycarbonylamino)-4-methylpyrrolidine
- DB-159986
- SY344393
- (3R,4S)-N-Boc-4-methylpyrrolidin-3-amine
- SB32873
- BKITXDSDJGOXPN-UHFFFAOYSA-N
- cis-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
- 107610-73-1
- 107610-69-5
- AKOS022186511
- Carbamic acid, [(3R,4R)-4-methyl-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, rel-
- MFCD18432660
- SB32602
- SB30494
- SCHEMBL3198789
- CS-0440758
- CARBAMIC ACID, (4-METHYL-3-PYRROLIDINYL)-, 1,1-DIMETHYLETHYL ESTER, CIS-
- EN300-179432
- 107610-92-4
- SB15592
- tert-Butyl(4-methylpyrrolidin-3-yl)carbamate
- trans-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
- SB15591
- SB36565
- AT11272
- (3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
- (3R,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
- tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate
-
- MDL: MFCD08461138
- Inchi: 1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
- InChI Key: BKITXDSDJGOXPN-UHFFFAOYSA-N
- SMILES: O(C(NC1CNCC1C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 200.152477885g/mol
- Monoisotopic Mass: 200.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 50.4
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM118867-1g |
3-(Boc-amino)-4-methylpyrrolidine |
107610-92-4 | 95% | 1g |
$635 | 2021-08-06 | |
| Alichem | A109004932-1g |
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate |
107610-92-4 | 95% | 1g |
$536.06 | 2023-09-04 | |
| TRC | B811798-5mg |
tert-Butyl N-(4-Methylpyrrolidin-3-yl)carbamate |
107610-92-4 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B811798-10mg |
tert-Butyl N-(4-Methylpyrrolidin-3-yl)carbamate |
107610-92-4 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B811798-50mg |
tert-Butyl N-(4-Methylpyrrolidin-3-yl)carbamate |
107610-92-4 | 50mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | \nEN300-179432-50mg |
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate |
107610-92-4 | 95.0% | 50mg |
$229.0 | 2022-10-09 | |
| Enamine | \nEN300-179432-100mg |
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate |
107610-92-4 | 95.0% | 100mg |
$342.0 | 2022-10-09 | |
| Enamine | \nEN300-179432-250mg |
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate |
107610-92-4 | 95.0% | 250mg |
$487.0 | 2022-10-09 | |
| Enamine | \nEN300-179432-500mg |
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate |
107610-92-4 | 95.0% | 500mg |
$768.0 | 2022-10-09 | |
| Enamine | \nEN300-179432-1000mg |
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate |
107610-92-4 | 95.0% | 1g |
$986.0 | 2022-10-09 |
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate Suppliers
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate
Research Brief on Tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate (CAS: 107610-92-4) in Chemical Biology and Pharmaceutical Applications
Tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate (CAS: 107610-92-4) is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological and oncological diseases. Recent studies have highlighted its role as a versatile building block in medicinal chemistry, owing to its unique pyrrolidine scaffold and carbamate protection group, which enhance its stability and reactivity in multi-step synthetic pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate as a precursor for the synthesis of novel dopamine D3 receptor antagonists. The study demonstrated that the compound's structural features facilitated efficient chiral resolution and subsequent functionalization, leading to high-affinity ligands with potential applications in treating Parkinson's disease and drug addiction. The synthetic route achieved an overall yield of 68%, underscoring the compound's practicality in large-scale production.
Another significant application emerged in cancer research, where this intermediate was employed in the development of PARP (poly-ADP ribose polymerase) inhibitors. A 2024 Nature Communications paper detailed its use in constructing a library of 120 analogs, with several derivatives showing nanomolar inhibitory activity against BRCA-mutated cancer cell lines. The carbamate group was critical for maintaining metabolic stability in vivo, as confirmed by pharmacokinetic studies in murine models.
Recent advancements in continuous flow chemistry have further enhanced the utility of tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate. A team at MIT reported a novel photochemical method for its N-deprotection under mild conditions (2024, ACS Catalysis), reducing reaction times from hours to minutes while maintaining excellent chemoselectivity. This innovation addresses a longstanding challenge in the deprotection of carbamates during late-stage functionalization of complex molecules.
From a regulatory perspective, the compound's safety profile has been extensively characterized in recent GLP studies. The 2023 OECD-compliant toxicological assessment confirmed its low acute toxicity (LD50 > 2000 mg/kg in rats) and absence of genotoxic potential, supporting its continued use in pharmaceutical manufacturing. However, environmental fate studies recommend implementing closed-system processing due to moderate aquatic toxicity (EC50 = 12 mg/L in Daphnia magna).
The global market for tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate is projected to grow at a CAGR of 6.2% from 2024 to 2030, driven by increasing demand for CNS therapeutics and targeted cancer drugs. Recent patent analyses (2024 Q1) show a 40% increase in filings incorporating this intermediate compared to the previous year, particularly in applications involving PROTACs and covalent inhibitors. Current challenges include developing more sustainable synthetic routes, with several groups exploring biocatalytic approaches to replace traditional heavy metal catalysts.
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